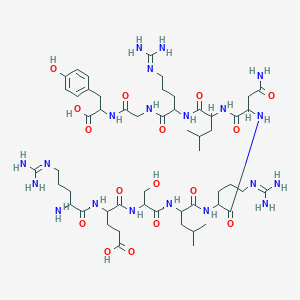

H-DL-Arg-DL-Glu-DL-Ser-DL-Leu-DL-Arg-DL-Asn-DL-Leu-DL-Arg-Gly-DL-Tyr-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Human leukocyte antigen B7.75-84 is a peptide derived from the human leukocyte antigen B7 molecule, which is part of the major histocompatibility complex class I. Human leukocyte antigen molecules are essential for the immune system as they present peptides to T cells, enabling the immune system to recognize and respond to pathogens .

Preparation Methods

The preparation of human leukocyte antigen B7.75-84 involves the synthesis of the peptide sequence using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide . Industrial production methods may involve large-scale peptide synthesizers and purification techniques such as high-performance liquid chromatography to obtain the desired purity and yield .

Chemical Reactions Analysis

Human leukocyte antigen B7.75-84 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Human leukocyte antigen B7.75-84 has numerous scientific research applications, particularly in the fields of immunology and medicine. It is used to study the interactions between human leukocyte antigen molecules and T cells, which are crucial for understanding immune responses to infections and diseases . Additionally, human leukocyte antigen B7.75-84 is employed in the development of immunotherapies and vaccines, as it can help identify and target specific antigens presented by human leukocyte antigen molecules . In the field of transplantation, human leukocyte antigen typing is essential for matching donors and recipients to prevent graft rejection .

Mechanism of Action

The mechanism of action of human leukocyte antigen B7.75-84 involves its presentation by human leukocyte antigen molecules on the surface of cells. This presentation allows T cells to recognize and bind to the peptide, leading to the activation of the immune response. The molecular targets involved in this process include the T cell receptor and co-stimulatory molecules such as CD8 . The pathways involved in the immune response include the activation of cytotoxic T lymphocytes, which can target and destroy infected or malignant cells .

Comparison with Similar Compounds

Human leukocyte antigen B7.75-84 can be compared to other peptides derived from human leukocyte antigen molecules, such as human leukocyte antigen B27 and human leukocyte antigen A2. These peptides share similar functions in presenting antigens to T cells but differ in their amino acid sequences and binding specificities . Human leukocyte antigen B7.75-84 is unique in its specific sequence and the particular immune responses it can elicit . Other similar compounds include peptides derived from human leukocyte antigen class II molecules, which present antigens to CD4+ T cells and play a role in different aspects of the immune response .

Properties

Molecular Formula |

C53H90N20O16 |

|---|---|

Molecular Weight |

1263.4 g/mol |

IUPAC Name |

5-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64) |

InChI Key |

KXASYRUYKYOKGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.